Cas no 1806170-99-9 (2-(Chloromethyl)-4-iodo-6-methyl-3-(trifluoromethoxy)pyridine)
2-(Chloromethyl)-4-iodo-6-methyl-3-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(Chloromethyl)-4-iodo-6-methyl-3-(trifluoromethoxy)pyridine
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- Inchi: 1S/C8H6ClF3INO/c1-4-2-5(13)7(6(3-9)14-4)15-8(10,11)12/h2H,3H2,1H3
- InChI Key: IJGYNJFUWWOSNI-UHFFFAOYSA-N
- SMILES: IC1C=C(C)N=C(CCl)C=1OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 217
- XLogP3: 3.5
- Topological Polar Surface Area: 22.1
2-(Chloromethyl)-4-iodo-6-methyl-3-(trifluoromethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029093037-1g |
2-(Chloromethyl)-4-iodo-6-methyl-3-(trifluoromethoxy)pyridine |
1806170-99-9 | 97% | 1g |
$1,564.50 | 2022-03-31 |
2-(Chloromethyl)-4-iodo-6-methyl-3-(trifluoromethoxy)pyridine Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 2-(Chloromethyl)-4-iodo-6-methyl-3-(trifluoromethoxy)pyridine
Comprehensive Overview of 2-(Chloromethyl)-4-iodo-6-methyl-3-(trifluoromethoxy)pyridine (CAS No. 1806170-99-9)
The compound 2-(Chloromethyl)-4-iodo-6-methyl-3-(trifluoromethoxy)pyridine (CAS No. 1806170-99-9) is a highly specialized pyridine derivative that has garnered significant attention in the fields of pharmaceutical chemistry and agrochemical research. With its unique structural features, including a chloromethyl group, an iodo substituent, and a trifluoromethoxy moiety, this molecule serves as a versatile intermediate in the synthesis of complex organic compounds. Researchers and industry professionals frequently search for terms like "pyridine derivatives synthesis," "halogenated pyridine applications," and "trifluoromethoxy compounds" to explore its potential uses.
In recent years, the demand for halogenated pyridines has surged due to their critical role in drug discovery and crop protection. The presence of both chloromethyl and iodo groups in this compound makes it particularly valuable for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in modern organic synthesis. Searches for "cross-coupling reactions with iodopyridines" and "chloromethyl pyridine uses" reflect the growing interest in these applications. Additionally, the trifluoromethoxy group enhances the molecule's lipophilicity, a property highly sought after in the development of bioactive molecules.
The compound's structural complexity also aligns with current trends in green chemistry and sustainable synthesis. Researchers are increasingly investigating "eco-friendly halogenation methods" and "solvent-free pyridine reactions" to minimize environmental impact. The 2-(Chloromethyl)-4-iodo-6-methyl-3-(trifluoromethoxy)pyridine can be synthesized using innovative catalytic systems, reducing waste and energy consumption. This aligns with the broader industry shift toward "sustainable pharmaceutical intermediates" and "green agrochemicals," topics frequently searched in academic and industrial databases.
Another area of interest is the compound's potential in medicinal chemistry. The trifluoromethoxy group is known to improve metabolic stability and bioavailability, making it a key feature in drug design. Queries such as "trifluoromethoxy in drug discovery" and "pyridine-based therapeutics" highlight its relevance. Moreover, the iodo substituent offers opportunities for radio-labeling, enabling applications in molecular imaging and "PET tracer development," which are hot topics in biomedical research.
From an industrial perspective, 2-(Chloromethyl)-4-iodo-6-methyl-3-(trifluoromethoxy)pyridine is a valuable building block for agrochemicals. Its derivatives are explored for their insecticidal and herbicidal properties, addressing global challenges like "crop resistance management" and "sustainable pest control." Searches for "pyridine-based agrochemicals" and "halogenated heterocycles in agriculture" underscore its importance in this sector.
In summary, 2-(Chloromethyl)-4-iodo-6-methyl-3-(trifluoromethoxy)pyridine (CAS No. 1806170-99-9) is a multifaceted compound with applications spanning pharmaceuticals, agrochemicals, and materials science. Its unique combination of functional groups makes it a subject of ongoing research, as evidenced by frequent searches for "advanced pyridine intermediates" and "multifunctional heterocycles." As the scientific community continues to explore its potential, this compound remains at the forefront of innovation in organic chemistry.
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